Angiotensin II, sar(1)-aza-val(3)-ile(8)-

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

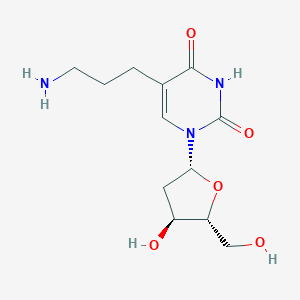

Angiotensin II, sar(1)-aza-val(3)-ile(8)-, is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and electrolyte balance. The synthesis method of angiotensin II, sar(1)-aza-val(3)-ile(8)- involves the replacement of valine with aza-valine and isoleucine with isovaline. This modification enhances the biological activity and stability of the peptide, making it a valuable tool for scientific research.

作用机制

Angiotensin II, sar(1)-aza-val(3)-ile(8)- binds to the angiotensin II receptor type 1 (AT1 receptor) and activates a signaling pathway that leads to vasoconstriction, sodium retention, and aldosterone secretion. This results in an increase in blood pressure and fluid volume in the body.

生化和生理效应

Angiotensin II, sar(1)-aza-val(3)-ile(8)- has several biochemical and physiological effects, including vasoconstriction, stimulation of aldosterone secretion, and activation of the sympathetic nervous system. It also plays a role in regulating electrolyte balance, inflammation, and oxidative stress.

实验室实验的优点和局限性

The advantages of using angiotensin II, sar(1)-aza-val(3)-ile(8)- in lab experiments include its high potency, stability, and selectivity for the AT1 receptor. However, its high cost and limited availability can be a limitation for some researchers.

未来方向

There are several future directions for the use of angiotensin II, sar(1)-aza-val(3)-ile(8)- in scientific research. These include the development of novel drugs that target the renin-angiotensin system, the study of the role of angiotensin II in the pathogenesis of cardiovascular and renal diseases, and the exploration of new therapeutic targets for the treatment of hypertension and related disorders.

In conclusion, angiotensin II, sar(1)-aza-val(3)-ile(8)- is a valuable tool for scientific research that has been used extensively to study the mechanism of action and physiological effects of angiotensin II. Its high potency, stability, and selectivity for the AT1 receptor make it an ideal candidate for the development of novel drugs for the treatment of hypertension, cardiovascular diseases, and renal disorders. Further research is needed to explore its potential in these areas and to identify new therapeutic targets for the treatment of related disorders.

合成方法

The synthesis of angiotensin II, sar(1)-aza-val(3)-ile(8)- involves solid-phase peptide synthesis using Fmoc chemistry. The modified amino acids are incorporated into the peptide chain using standard coupling reagents and protocols. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure and homogeneous peptide.

科研应用

Angiotensin II, sar(1)-aza-val(3)-ile(8)- has been widely used in scientific research to study the mechanism of action and physiological effects of angiotensin II. It is also used as a tool to develop novel drugs for the treatment of hypertension, cardiovascular diseases, and renal disorders.

性质

CAS 编号 |

116370-31-1 |

|---|---|

产品名称 |

Angiotensin II, sar(1)-aza-val(3)-ile(8)- |

分子式 |

C44H70N14O10 |

分子量 |

955.1 g/mol |

IUPAC 名称 |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-propan-2-ylcarbamoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C44H70N14O10/c1-8-26(6)36(42(66)67)55-39(63)33-12-10-18-57(33)41(65)32(20-28-21-48-23-50-28)52-40(64)35(24(2)3)54-37(61)31(19-27-13-15-29(59)16-14-27)53-44(68)58(25(4)5)56-38(62)30(51-34(60)22-47-7)11-9-17-49-43(45)46/h13-16,21,23-26,30-33,35-36,47,59H,8-12,17-20,22H2,1-7H3,(H,48,50)(H,51,60)(H,52,64)(H,53,68)(H,54,61)(H,55,63)(H,56,62)(H,66,67)(H4,45,46,49)/t26-,30-,31-,32-,33-,35-,36-/m0/s1 |

InChI 键 |

PAPVQRBXVALXFL-OODLLKOCSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

规范 SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

其他 CAS 编号 |

116370-31-1 |

同义词 |

1-sarcosyl-3-azavalyl-8-isoleucine angiotensin II angiotensin II, 1-sarcosyl-3-azavalyl-8-isoleucine- angiotensin II, Sar(1)-aza-Val(3)-Ile(8)- Sar(1)-aza-Val(3)-Ile(8)-angiotensin II SVI-angiotensin II |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)

![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)

![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)